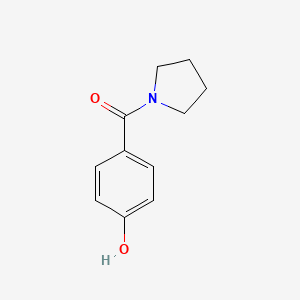

(4-羟基苯基)(吡咯烷-1-基)甲酮

描述

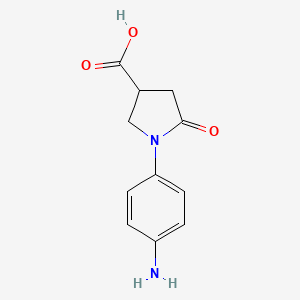

The compound "(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various biological activities. The related compounds mentioned in the provided papers include derivatives of pyrrolidinyl methanone with potential inhibitory effects on aldose reductase, anti-inflammatory, and anti-ulcer activities, as well as antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds involves different synthetic strategies. For instance, a bioisostere of an aldose reductase inhibitor was synthesized with an IC(50) value in the submicromolar range, indicating potent in vitro activity . Another paper describes a one-pot synthesis of a tert-butyl pyrrol-3-yl phenyl methanone derivative using acetophenone and trimethylacetaldehyde, showcasing an economical method for synthesizing pyrrole derivatives . Additionally, a series of novel aryl pyrrol-3-yl thiophen-2-yl methanone derivatives were synthesized from chalcones and toluenesulfonylmethyl isocyanide (TosMIC), indicating a sequential addition reaction strategy .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrrolidinyl methanone moiety, which is a common feature in the synthesized derivatives. The structural confirmation of these compounds is typically achieved through spectroscopic methods such as NMR, IR, and mass spectrometry . In some cases, X-ray single crystal diffraction is used to determine the precise molecular geometry .

Chemical Reactions Analysis

The chemical reactivity of these compounds involves various reactions. For example, the reduction of acylpyrroles leads to the formation of different products depending on the reducing agents used, such as zinc with ammonium chloride or sodium hydroxide . The reactivity of these compounds under different conditions can lead to the formation of a diverse range of products, which is important for the development of new chemical entities with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different substituents on the phenyl and pyrrolidinyl rings can affect properties such as solubility, melting point, and biological activity. Theoretical calculations, such as density functional theory (DFT), can provide insights into the stability and reactivity of these molecules . Organotin(IV) complexes derived from a related hydroxyphenyl pyrrolidinyl methanone compound have been characterized by various spectroscopic techniques and showed promising antibacterial activities, suggesting potential drug applications .

科学研究应用

晶体学和结构分析

该化合物已用于晶体学中,以确定新合成衍生物的晶体结构。 详细的晶体学数据提供了对分子几何形状的见解,这对于理解化合物的物理和化学性质至关重要 .

药物化学

在药物化学中,该化合物中存在的吡咯烷环是药物中常见的特征,因为它能够有效地探索药效团空间并有助于立体化学。 它已被用于合成选择性雄激素受体调节剂 (SARMs),这些调节剂有望用于治疗肌肉萎缩等疾病 .

药理学

该化合物的衍生物已被研究作为潜在的生物活性分子。 它们已被研究用于其药代动力学特性,这对于药物开发至关重要,尤其是在设计具有特定生物学特性的新化合物时 .

生物化学

在生物化学中,该化合物是使用 Petasis 反应合成的,这对合成生物学上重要的烷基氨基苯酚化合物具有重要意义。 这些化合物由于其对癌细胞的抗增殖作用,在癌症治疗中具有应用 .

化学研究

该化合物用于化学研究中合成各种衍生物。 然后测试这些衍生物的生物活性,这可能导致新药的开发或现有药物的改进 .

材料科学

在材料科学中,可以探索该化合物的衍生物在创建新材料中的潜在用途。 晶体结构数据可以帮助了解分子水平上的材料特性,这对于材料设计至关重要 .

分析化学

分析化学从该化合物的衍生物中受益,以开发新的分析方法。 了解化合物的结构和性质可以导致更有效地合成分析试剂或开发新的分析方法 .

理论和计算化学

该化合物已成为理论和计算研究的主题,以预测其行为和相互作用。 量子化学计算和分子建模用于预测键长、角度和二面角等性质,这些性质对于了解反应性和与生物靶标的相互作用很重要 .

未来方向

The future directions of research on (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone and similar compounds could involve further exploration of their bioactivity and potential applications in drug discovery . The stereogenicity of carbons in the pyrrolidine ring, a feature of this compound, could lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

作用机制

Target of Action

This compound belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives

Mode of Action

It’s known that the pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.

Biochemical Pathways

Alkylaminophenol compounds, which this compound is a part of, have been used frequently in cancer treatment . The specific pathways and their downstream effects are yet to be elucidated.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Alkylaminophenol compounds have been found to have antiproliferative action against cancer cells . More research is needed to understand the specific effects of this compound.

生化分析

Biochemical Properties

(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with organotin (IV) complexes, acting as a tridentate ligand coordinating through thiolate sulfur, azomethine nitrogen, and phenoxide oxygen atoms . These interactions suggest that (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone can influence the activity of enzymes and proteins involved in these complexes, potentially altering their biochemical functions.

Molecular Mechanism

At the molecular level, (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, its interaction with organotin (IV) complexes suggests a potential mechanism of enzyme inhibition or activation through coordination with metal ions . Furthermore, (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.

属性

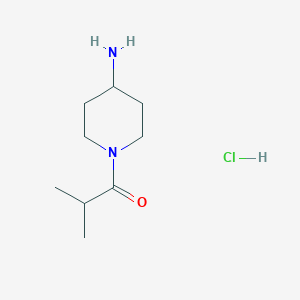

IUPAC Name |

(4-hydroxyphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-10-5-3-9(4-6-10)11(14)12-7-1-2-8-12/h3-6,13H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLMYAVIKBNKPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589527 | |

| Record name | (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478929-28-1 | |

| Record name | (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine](/img/structure/B1286131.png)

![1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine](/img/structure/B1286179.png)